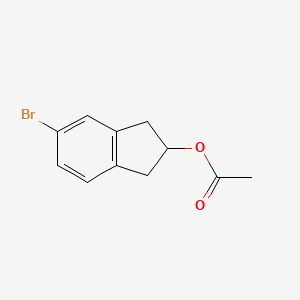

5-Bromo-2,3-dihydro-1H-inden-2-YL acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate is a brominated organic molecule that is likely to possess interesting chemical and physical properties due to the presence of the bromine atom and the acetate group attached to the indene ring system. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated compounds and their synthesis, molecular structure, and reactivity, which can be used to infer potential characteristics of this compound.

Synthesis Analysis

The synthesis of brominated organic compounds often involves the use of brominating agents such as Br2 in the presence of acidic or basic conditions. For instance, the preparation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one was achieved using Br2/AcOH as a brominating agent . Similarly, bromination of indan-1-ones has been performed under both acidic and basic conditions to yield various brominated products . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized by the presence of intermolecular interactions such as hydrogen bonds and halogen bonds. For example, the crystal structure of certain brominated compounds reveals intermolecular O—H⋯O hydrogen bonds and Br⋯S or Br⋯O interactions . These interactions can significantly influence the packing and stability of the molecules in the crystal lattice. The molecular structure of this compound would likely be influenced by similar interactions, particularly involving the bromine atom and the acetate group.

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions, including further substitution, elimination, and rearrangement reactions. For instance, bromohydrins can undergo rearrangement reactions under acidic conditions, leading to the migration of substituents within the molecule . The presence of a bromine atom in this compound could make it amenable to similar types of chemical transformations, which could be exploited in synthetic chemistry to produce a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the nature of the bromine substituent and the overall molecular structure. The presence of a bromine atom typically increases the molecular weight and may affect the boiling and melting points of the compound. The reactivity of the bromine atom also makes such compounds useful intermediates in organic synthesis. The acetate group in this compound would contribute to the compound's solubility in organic solvents and could also influence its reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon.

Aplicaciones Científicas De Investigación

Bromoform and Atmospheric Chemistry

Bromoform is a significant source of atmospheric organic bromine, contributing to reactive halogens in the troposphere and lower stratosphere. Originating from macroalgal and planktonic sources, its sea-to-air flux plays a crucial role in atmospheric chemistry. The spatial and temporal variability of bromoform emissions suggests important implications for understanding the global bromine cycle and its impact on atmospheric processes (Quack & Wallace, 2003).

Downstream Processing of Biologically Produced Chemicals

The separation and purification of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, are critical for their commercial viability. These processes account for a significant portion of production costs. Innovations in downstream processing are essential for improving the yield, purity, and energy efficiency of these bioproducts, underscoring the importance of research in developing more effective separation technologies (Xiu & Zeng, 2008).

Acetoin Production Enhancement

Acetoin, along with its reduced form 2,3-butanediol, is recognized for its wide range of applications in food, cosmetics, and as a bio-based platform chemical. Research into optimizing strains, substrates, and process controls for acetoin production highlights the potential of genetic engineering and medium optimization in increasing productivity. This focus on enhancing acetoin production reflects the broader interest in utilizing microbial processes for value-added chemicals (Xiao & Lu, 2014).

Zeolite Acidity Characterization

Research on zeolite acidity characterization contributes to our understanding of solid acids' catalytic properties, relevant in refining and petrochemical processes. Zeolites, with their well-defined pore structures and acidity, are essential for catalytic applications. Studies on zeolite acidity help in designing more efficient catalysts for chemical synthesis, including the manipulation of compounds similar to "5-Bromo-2,3-dihydro-1H-inden-2-yl acetate" (Farneth & Gorte, 1995).

Environmental Impact of Brominated Compounds

The environmental distribution and toxicology of brominated compounds, such as 2,4,6-tribromophenol, underscore the importance of understanding these chemicals' environmental and health impacts. Their ubiquitous presence due to natural production and anthropogenic sources necessitates ongoing research into their behavior, degradation products, and potential risks (Koch & Sures, 2018).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . This suggests that 5-Bromo-2,3-dihydro-1H-inden-2-YL acetate may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound has a wide range of molecular and cellular effects.

Propiedades

IUPAC Name |

(5-bromo-2,3-dihydro-1H-inden-2-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-7(13)14-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLOFGGLMITAEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=C(C1)C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479853 |

Source

|

| Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862135-60-2 |

Source

|

| Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)